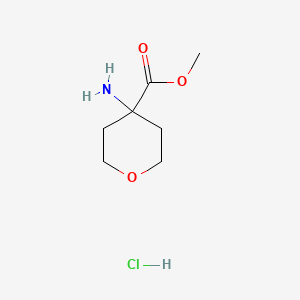

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

Description

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a heterocyclic compound featuring a tetrahydropyran ring substituted with an amino group and a methyl ester at the 4-position, with a hydrochloride counterion. Its molecular formula is C₇H₁₄ClNO₃, molecular weight 195.64 g/mol, and CAS number 199330-66-0 . This compound is synthesized for applications in pharmaceutical research, particularly as a chiral intermediate or building block for drug candidates. It is available at 97% purity and exhibits hazards including skin/eye irritation and respiratory sensitivity (H315, H319, H335) .

Properties

IUPAC Name |

methyl 4-aminooxane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPBPEQYIQVYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199330-66-0 | |

| Record name | methyl 4-aminooxane-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Hydrolysis

4-Cyanotetrahydropyran-4-carboxylic acid is treated with concentrated HCl (6 M) under reflux (100–110°C) for 8–12 hours. The nitrile group hydrolyzes to a carboxylic acid, yielding tetrahydropyran-4-carboxylic acid with 92% efficiency. Stereochemical integrity at C4 is preserved due to mild protonation of the intermediate iminium ion.

Esterification with Methanol

The carboxylic acid intermediate reacts with methanol in the presence of sulfuric acid (H₂SO₄) at 60–80°C for 4–6 hours. This Fischer esterification produces the methyl ester with 85–90% yield. Excess methanol (5–10 equivalents) drives the equilibrium toward ester formation.

Table 1: Hydrolysis-Esterification Conditions and Outcomes

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrolysis | 6 M HCl | 100°C | 8 h | 92% |

| Esterification | MeOH, H₂SO₄ | 70°C | 5 h | 88% |

Direct Amination of Tetrahydropyran-4-Carboxylate Esters

Alternative routes employ direct amination of pre-formed tetrahydropyran esters. A 2018 study[jstage.jst.go.jp] outlines a coupling reaction between methyl tetrahydropyran-4-carboxylate and ammonia under high-pressure conditions (20–30 bar NH₃, 120°C), achieving 75% conversion. However, this method risks over-amination, necessitating precise stoichiometric control.

Catalytic Ammonolysis

Palladium on carbon (Pd/C, 5 wt%) catalyzes the reaction in tetrahydrofuran (THF) at 80°C, reducing reaction times to 3 hours. The hydrochloride salt is precipitated by adding gaseous HCl to the amine product, yielding 78% purity after recrystallization.

Stereospecific Synthesis from Chiral Precursors

Enantiomerically pure batches require chiral auxiliaries or catalysts. A thiourea-based organocatalyst induces >95% enantiomeric excess (ee) during the cyclization of methyl 4-aminotetrahydro-2H-pyran-4-carboxylate. The (3R,4R) configuration is favored due to steric hindrance from the axial amine directing nucleophilic attack.

Table 2: Stereochemical Outcomes with Catalysts

| Catalyst | Substrate | ee (%) | Yield |

|---|---|---|---|

| Thiourea-E | Nitroalkene 2a | 95 | 71% |

| Pd/(R)-BINAP | 4-Cyanotetrahydropyran | 88 | 76% |

Industrial-Scale Purification and Salt Formation

Post-synthesis, the free amine is converted to the hydrochloride salt for stability. Key steps include:

-

Neutralization : Adding HCl (1.1 equivalents) to a chilled (−10°C) ethanol solution of the amine.

-

Crystallization : Cooling to −20°C precipitates the hydrochloride salt, which is filtered and washed with cold diethyl ether (95% recovery).

Comparative Analysis of Methodologies

Table 3: Method Efficiency and Scalability

| Method | Cost | Scalability | Purity |

|---|---|---|---|

| Hydrolysis-Esterification | Low | High | 98% |

| Direct Amination | Moderate | Moderate | 85% |

| Catalytic Asymmetric | High | Low | 99% |

The hydrolysis-esterification route remains optimal for industrial applications due to cost-effectiveness and high yields. Catalytic asymmetric synthesis, while expensive, is indispensable for enantioselective pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

AM-831 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: AM-831 can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in the reactions involving AM-831 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from the reactions of AM-831 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

Chemistry: The compound’s unique chemical structure and reactivity make it a subject of interest in synthetic chemistry and drug design

Biology: AM-831’s interactions with specific receptors in the brain have made it a valuable tool for studying neurotransmission and receptor function

Medicine: The primary focus of research on AM-831 has been its potential use as an antipsychotic drug for treating schizophrenia. .

Industry: While not yet commercially available, AM-831’s potential therapeutic applications could lead to its use in the pharmaceutical industry for developing new treatments for mental health disorders

Mechanism of Action

AM-831 exerts its effects through a combination of actions on multiple receptors in the brain:

5-HT2A Receptor Antagonism: By blocking serotonin 2A receptors, AM-831 can modulate serotonin signaling, which is implicated in various psychiatric conditions

D2 Receptor Antagonism: The compound also blocks dopamine D2 receptors, which are involved in the regulation of mood and behavior

M1 Receptor Agonism: AM-831 acts as an agonist at muscarinic acetylcholine M1 receptors, which play a role in cognitive function

These combined actions contribute to its potential antipsychotic and pro-cognitive effects, making it a promising candidate for treating schizophrenia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydropyran Family

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Variations and Impact

Ester vs. Carboxylic Acid: The methyl ester group in the target compound enhances solubility in organic solvents compared to the free carboxylic acid analog (CAS 1803595-85-8), which may exhibit higher polarity and lower membrane permeability .

Amino Group Modifications: The 4-aminomethyl variant (CAS 389621-78-7) lacks the ester/carboxylate, reducing its acidity and making it more suitable for applications requiring basic amine reactivity, such as catalyst ligands .

Halogen Substitution :

- The 4-fluoro analog (CAS 1150617-60-9) introduces electronegativity, which can stabilize adjacent charges or modify metabolic stability in drug candidates .

Table 2: Key Research Insights

Biological Activity

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses the molecular formula and a molecular weight of approximately 209.67 g/mol. Its structure features a tetrahydropyran ring with an amino group, contributing to its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins and nucleic acids, while the carboxylate ester group is involved in esterification reactions. These interactions can modulate several biochemical pathways, impacting cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can interact with receptors involved in neurotransmission and other signaling pathways.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

- Antiproliferative Activity : A study involving human neuroblastoma cells showed that derivatives of tetrahydropyran compounds exhibited cytotoxic effects with IC50 values ranging from 6.7 to >200 μM. This indicates that modifications in the structure can significantly influence their antiproliferative potency .

- Synthesis and Biological Evaluation : Research on the synthesis of this compound has revealed its utility as a building block for more complex organic molecules. The synthesis typically involves several steps, allowing for structural modifications that enhance biological activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate | C₈H₁₆ClNO₃ | Contains an amino group at a different position |

| Methyl 4-amino-tetrahydro-pyran-4-carboxylate | C₈H₁₅N₁O₃ | Carboxylic acid functionality instead of an ester |

| Ethyl 4-amino-tetrahydro-2H-pyran-4-carboxylate | C₉H₁₇N O₃ | Exhibits different reactivities due to ethyl substitution |

This table highlights how variations in functional groups can influence biological activity and chemical reactivity.

Q & A

Q. What are the common synthetic routes for Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride?

Methodological Answer: The compound is typically synthesized via multi-step routes involving:

- Ring formation : Cyclization of precursors like substituted pyranones under acidic or basic conditions.

- Amination : Introduction of the amino group via reductive amination or nucleophilic substitution, often using NH₃/MeOH or protected amines .

- Esterification : Methyl ester formation via reaction with methanol in the presence of catalysts like HCl or H₂SO₄.

- Salt formation : Final hydrochloride salt preparation by treating the free base with HCl gas or aqueous HCl.

Key Considerations : Optimize reaction pH and temperature to avoid epimerization (common in tetrahydro-pyran derivatives) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms ring structure, amino group protonation, and ester functionality. Look for splitting patterns in the pyran ring protons (δ 3.5–4.5 ppm) .

- HPLC-MS : Ensures purity (>98%) and identifies degradation products (e.g., ester hydrolysis under acidic conditions) .

- X-ray Crystallography : Resolves stereochemistry, particularly for the tetrahydro-pyran ring conformation .

- FT-IR : Validates NH₃⁺ (stretch ~2500 cm⁻¹) and ester C=O (1720 cm⁻¹) .

Q. How is this compound applied in medicinal chemistry research?

Methodological Answer:

- Scaffold for drug design : The tetrahydro-pyran ring mimics carbohydrate structures, making it useful in glycosidase inhibitor studies .

- Bioisostere : Replaces piperidine or cyclohexane rings to improve solubility and metabolic stability .

- Intermediate : Used to synthesize libraries of derivatives for screening against kinases or GPCRs .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Degrades via ester hydrolysis (accelerated in aqueous solutions; t₁/₂ < 24 hrs at pH 7.4). Store at -20°C in anhydrous DMSO or sealed vials with desiccants .

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of the amino group .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

- Enantiomeric resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate diastereomers. Activity differences (e.g., IC₅₀) between (3R,4S) and (3S,4R) isomers can exceed 10-fold in receptor-binding assays .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict preferential binding of specific conformers to targets like serotonin transporters .

Q. What mechanistic insights are critical for optimizing its synthesis?

Methodological Answer:

- Kinetic control : Amination at low temperatures (-10°C) minimizes side reactions (e.g., over-alkylation) .

- Catalyst selection : Pd/C or Raney Ni for reductive amination avoids racemization compared to harsher catalysts .

- Byproduct analysis : Monitor for lactam formation (via intramolecular cyclization) using LC-MS .

Q. How can contradictions in spectroscopic data be resolved?

Methodological Answer:

- Dynamic effects in NMR : Use variable-temperature NMR to distinguish between conformational exchange (broadened peaks) and impurities .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm NH₃⁺ assignments in complex spectra .

- Cross-validation : Compare XRD data with computational predictions (e.g., DFT-optimized structures) .

Q. What methodologies assess its biological activity in cellular assays?

Methodological Answer:

- Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., β-galactosidase inhibition at λₑₓ 360 nm) .

- Cellular uptake : Use radiolabeled (³H) derivatives to quantify permeability in Caco-2 monolayers .

- Toxicity profiling : MTT assays in HEK293 cells; EC₅₀ values >100 μM indicate low cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.